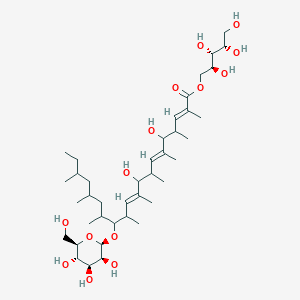

Roselipin 1A

Description

Properties

Molecular Formula |

C40H72O14 |

|---|---|

Molecular Weight |

777.0 g/mol |

IUPAC Name |

[(2S,3R,4S)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate |

InChI |

InChI=1S/C40H72O14/c1-11-20(2)12-21(3)13-26(8)38(54-40-37(50)36(49)35(48)31(18-42)53-40)27(9)15-24(6)32(45)22(4)14-23(5)33(46)25(7)16-28(10)39(51)52-19-30(44)34(47)29(43)17-41/h14-16,20-22,25-27,29-38,40-50H,11-13,17-19H2,1-10H3/b23-14+,24-15+,28-16+/t20?,21?,22?,25?,26?,27?,29-,30-,31+,32?,33?,34+,35+,36-,37-,38?,40-/m0/s1 |

InChI Key |

PQKVMUDGLBZIJJ-GEXIMXJRSA-N |

Isomeric SMILES |

CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(=O)OC[C@@H]([C@@H]([C@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

oselipin 1A roselipin 1B |

Origin of Product |

United States |

Foundational & Exploratory

Roselipin 1A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roselipin 1A, a natural glycolipid isolated from the marine fungus Gliocladium roseum KF-1040, has emerged as a noteworthy bioactive compound.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its enzymatic inhibition, potential cellular consequences, and reported biological activities. The information is presented to support further research and drug development efforts centered on this molecule.

Core Mechanism of Action: Inhibition of Diacylglycerol Acyltransferase (DGAT)

The principal mechanism of action of this compound is the inhibition of diacylglycerol acyltransferase (DGAT), a key enzyme in the synthesis of triglycerides.[1] DGAT catalyzes the final and committed step in the triglyceride biosynthesis pathway, transferring an acyl group from acyl-CoA to diacylglycerol (DAG) to form triacylglycerol (TAG). By inhibiting DGAT, this compound effectively blocks the production of triglycerides.

Quantitative Data on DGAT Inhibition

This compound has been shown to inhibit DGAT activity in an enzyme assay system using rat liver microsomes. The half-maximal inhibitory concentration (IC50) has been determined to be in the range of 15-22 µM.[1]

| Compound | Target Enzyme | Assay System | IC50 (µM) |

| This compound | Diacylglycerol Acyltransferase (DGAT) | Rat Liver Microsomes | 15 - 22 |

Potential Signaling Pathways and Cellular Effects

The inhibition of DGAT by this compound is anticipated to have several downstream effects on cellular lipid metabolism and signaling. While direct studies on the global cellular impact of this compound are limited, the consequences of DGAT inhibition are an area of active research. A proposed signaling pathway and its cellular effects are depicted below.

Caption: Proposed mechanism of action of this compound.

The inhibition of DGAT by this compound leads to a decrease in the synthesis of triacylglycerol (TAG), which in turn reduces the formation of lipid droplets. This blockage causes the substrates of DGAT, namely diacylglycerol (DAG) and acyl-CoA, to accumulate. The accumulation of DAG can potentially lead to the activation of protein kinase C (PKC), a family of enzymes involved in various signaling cascades. Furthermore, the buildup of acyl-CoA may result in its diversion to other metabolic pathways, such as mitochondrial fatty acid oxidation.

Other Reported Biological Activities

In addition to its well-documented role as a DGAT inhibitor, this compound has been reported to exhibit other biological activities.

Antimicrobial Activity

This compound has been noted for its antimicrobial activity against Saccharomyces cerevisiae and Aspergillus niger.[3] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not yet available in the reviewed literature.

Cytotoxic Activity

While some derivatives of roselipins have been investigated for their cytotoxic effects, there is currently no specific quantitative data (e.g., IC50 values) available for the cytotoxic activity of this compound against cancer cell lines in the accessible scientific literature.

Experimental Protocols

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

The following is a generalized protocol for determining the DGAT inhibitory activity of a compound using rat liver microsomes and a radiolabeled substrate. This protocol is based on standard methodologies in the field.

Materials:

-

Rat liver microsomes

-

[1-14C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)

-

1,2-Diacylglycerol

-

Bovine serum albumin (BSA)

-

Tris-HCl buffer (pH 7.4)

-

This compound or other test compounds

-

Chloroform/methanol (2:1, v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Hexane/diethyl ether/acetic acid (80:20:1, v/v/v)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Microsomes: Prepare rat liver microsomes using standard differential centrifugation methods. Resuspend the microsomal pellet in an appropriate buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4) and determine the protein concentration.

-

Assay Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, BSA, and 1,2-diacylglycerol.

-

Inhibitor Incubation: Add this compound (dissolved in a suitable solvent, e.g., DMSO) at various concentrations to the reaction mixture. Include a vehicle control (solvent only). Pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding the rat liver microsomes and [1-14C]oleoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by adding chloroform/methanol (2:1, v/v).

-

Lipid Extraction: Extract the lipids by vortexing and centrifugation. Collect the lower organic phase.

-

TLC Separation: Spot the extracted lipids onto a silica gel TLC plate and develop the chromatogram using a hexane/diethyl ether/acetic acid solvent system.

-

Quantification: Visualize the lipid spots (e.g., using iodine vapor). Scrape the spots corresponding to triacylglycerol into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of DGAT inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental workflow for the DGAT inhibition assay.

Isolation and Purification of this compound

This compound is isolated from the fermentation broth of Gliocladium roseum KF-1040. The general procedure involves solvent extraction followed by chromatographic purification.

Procedure:

-

Fermentation: Cultivate Gliocladium roseum KF-1040 in a suitable liquid medium, with studies indicating that the use of natural seawater in the medium enhances the production of roselipins.[1]

-

Extraction: After an appropriate fermentation period, separate the mycelium from the culture broth by filtration or centrifugation. Extract the culture broth with an organic solvent such as ethyl acetate.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

ODS Column Chromatography: Subject the crude extract to open-column chromatography on an ODS (octadecylsilane) support. Elute with a stepwise gradient of increasing methanol in water.

-

Preparative HPLC: Further purify the active fractions obtained from the ODS column using preparative high-performance liquid chromatography (HPLC) on an ODS column to yield pure this compound.[1]

Caption: General workflow for the isolation of this compound.

Conclusion

This compound is a potent inhibitor of diacylglycerol acyltransferase, a critical enzyme in lipid metabolism. This primary mechanism of action suggests its potential as a therapeutic agent for metabolic disorders characterized by excessive triglyceride accumulation. While its antimicrobial activity has been noted, further quantitative studies are required to fully elucidate its therapeutic potential in this area. The provided experimental protocols offer a foundation for researchers to further investigate the biological activities and mechanism of action of this promising natural product.

References

- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis and Stereochemical Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Roselipin 1A: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roselipin 1A is a naturally occurring glycolipid isolated from the marine fungus Gliocladium roseum KF-1040. This molecule has garnered significant interest within the scientific community due to its potent and specific biological activity as an inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This technical guide provides a comprehensive overview of the biological activities of this compound, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for metabolic disorders.

Introduction

Roselipins are a family of novel natural glycolipids that were first isolated from the culture broth of the marine fungus Gliocladium roseum KF-1040.[1] This family includes Roselipins 1A, 1B, 2A, and 2B. Structurally, this compound is a complex molecule characterized by a polyketide moiety with nine stereogenic centers, modified with a D-mannose and a D-arabinitol. Its primary and most well-documented biological activity is the inhibition of diacylglycerol acyltransferase (DGAT), an enzyme crucial for the final step of triglyceride biosynthesis.[1][2] By targeting DGAT, this compound presents a promising avenue for the development of therapies for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Quantitative Biological Activity Data

The biological activity of this compound has been quantified primarily through its inhibitory action on DGAT. The following table summarizes the available quantitative data.

| Biological Target | Assay Type | Test System | IC50 Value (µM) | Reference |

| Diacylglycerol Acyltransferase (DGAT) | Enzyme Inhibition Assay | Rat Liver Microsomes | 15 - 22 | [1][2] |

Note: The IC50 value is reported as a range, reflecting the data from the initial discovery.

Preliminary studies have also suggested that roselipins exhibit antimicrobial activity against Saccharomyces cerevisiae and Aspergillus niger.[1] However, specific Minimum Inhibitory Concentration (MIC) or IC50 values for this compound against these or other microbial strains are not yet available in the public domain. Similarly, detailed cytotoxic studies with corresponding IC50 values for this compound against various cell lines have not been extensively reported.

Mechanism of Action: DGAT Inhibition

This compound exerts its primary biological effect by inhibiting the enzyme diacylglycerol acyltransferase (DGAT). DGAT catalyzes the final and committed step in the synthesis of triglycerides, the main storage form of energy in the body. By blocking the action of DGAT, this compound effectively reduces the production of triglycerides. The proposed mechanism of action involves the binding of this compound to the DGAT enzyme, likely at or near the active site, thereby preventing the binding of its natural substrates, diacylglycerol (DAG) and a fatty acyl-CoA. This leads to a decrease in triglyceride synthesis and subsequent lipid accumulation.

Signaling Pathway of DGAT Inhibition

References

Roselipin 1A: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roselipin 1A is a novel, bioactive glycolipid that has garnered significant interest within the scientific community due to its inhibitory effects on diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This technical guide provides a comprehensive overview of the discovery, isolation, and mechanism of action of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and metabolic disease research. This document details the producing organism, fermentation and isolation procedures, and the signaling pathway associated with its biological activity.

Discovery of this compound

This compound was discovered as a secondary metabolite produced by the marine-derived fungus, Gliocladium roseum KF-1040.[1][2][3] The discovery was the result of a screening program aimed at identifying novel inhibitors of diacylglycerol acyltransferase (DGAT).[1] Along with this compound, other related compounds, namely Roselipins 1B, 2A, and 2B, were also isolated from the culture broth of this fungal strain.[1][3] The structure of this compound was elucidated through extensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The complex stereochemistry of the molecule, which contains nine stereogenic centers, was later unequivocally confirmed through total synthesis.[2]

Isolation of this compound

The isolation of this compound from the fermentation broth of Gliocladium roseum KF-1040 involves a multi-step process combining solvent extraction and chromatographic techniques. While specific, detailed parameters from the original discovery are not fully available in the public domain, this section outlines a generalized experimental protocol based on the published literature.[1]

Fermentation of Gliocladium roseum KF-1040

A pure culture of Gliocladium roseum KF-1040 is required to inoculate a suitable fermentation medium. While the exact composition of the production medium is proprietary, a typical fungal fermentation medium would be used to cultivate the organism and induce the production of this compound.

Extraction and Chromatographic Purification

Following fermentation, the culture broth is harvested and subjected to a series of extraction and chromatography steps to isolate this compound.

Experimental Protocol:

-

Solvent Extraction: The culture broth is first extracted with an appropriate organic solvent, such as ethyl acetate or butanol, to partition the secondary metabolites, including this compound, from the aqueous phase.

-

ODS Column Chromatography: The crude extract is then concentrated and subjected to Open Column Chromatography using a reversed-phase silica gel, such as Octadecyl-silica (ODS). A stepwise gradient of increasing organic solvent (e.g., methanol or acetonitrile in water) is typically used to elute fractions of varying polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, identified by analytical HPLC or other screening methods, are pooled and further purified using preparative HPLC. A reversed-phase column (e.g., C18) is commonly employed with an isocratic or gradient elution system of methanol/water or acetonitrile/water to yield highly purified this compound.

It is important to note that the specific conditions for each step, including solvent ratios, gradient profiles, flow rates, and column specifications, would require optimization for successful replication.

This compound Isolation Workflow

References

- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis and Stereochemical Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]

Roselipin 1A from Gliocladium roseum: A Technical Guide for Researchers

An In-depth Examination of the Bioactive Glycolipid, its Production, and Mechanism of Action

This technical guide provides a comprehensive overview of Roselipin 1A, a bioactive natural product synthesized by the marine fungus Gliocladium roseum. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this unique molecule. This document details the production of this compound, its purification, and its primary biological activity as an inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.

Introduction to this compound

This compound is a member of a family of four related glycolipids (1A, 1B, 2A, and 2B) isolated from the culture broth of Gliocladium roseum strain KF-1040.[1] These compounds are characterized by a highly methylated fatty acid backbone modified with mannose and arabinitol moieties. The complex stereochemistry of this compound, featuring nine stereogenic centers in its polyketide chain, has made it a subject of interest for total synthesis studies. The primary mechanism of action of this compound is the inhibition of diacylglycerol acyltransferase (DGAT), an enzyme crucial for the final step of triglyceride biosynthesis. This inhibitory activity suggests its potential as a therapeutic agent for metabolic disorders such as obesity and hypertriglyceridemia.

Production and Physicochemical Properties

Gliocladium roseum KF-1040, a marine isolate, is the natural producer of this compound. Optimal production of roselipins has been observed in fermentation media containing natural seawater, highlighting the influence of the marine environment on the biosynthesis of this compound.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₀H₇₂O₁₄ |

| Molecular Weight | 776.49 g/mol |

| Appearance | White powder |

| Solubility | Soluble in Methanol, Chloroform, Acetonitrile, Acetone, Ethanol, Ethyl acetate |

| Insolubility | Insoluble in Water, Hexane |

Biological Activity and Quantitative Data

The principal biological activity of this compound is the inhibition of diacylglycerol acyltransferase (DGAT). The inhibitory potency of this compound and its related compounds has been quantified in both enzymatic and cell-based assays.

Table 2: DGAT Inhibitory Activity of Roselipins

| Compound | IC₅₀ (µM) - Enzyme Assay (rat liver microsomes) |

| This compound | 15 - 22 |

| Roselipin 1B | 15 - 22 |

| Roselipin 2A | 15 - 22 |

| Roselipin 2B | 15 - 22 |

Data sourced from Tomoda et al., 1999.[1]

Beyond its DGAT inhibitory activity, this compound has also demonstrated antimicrobial effects against organisms such as Saccharomyces cerevisiae and Aspergillus niger.

Experimental Protocols

Fermentation of Gliocladium roseum KF-1040 for this compound Production

While the exact industrial-scale fermentation protocol for maximizing this compound yield is proprietary, a general laboratory-scale procedure can be inferred from available literature. Optimal production is achieved in a liquid medium containing natural seawater. A typical fermentation process would involve the following steps:

-

Inoculum Preparation: Aseptically transfer a viable culture of Gliocladium roseum KF-1040 to a seed culture medium. Incubate for a specified period to achieve sufficient biomass.

-

Production Culture: Inoculate the production medium, containing natural seawater and other essential nutrients (e.g., carbon and nitrogen sources), with the seed culture.

-

Fermentation Conditions: Maintain the culture under controlled conditions of temperature, pH, and aeration. A general protocol for Gliocladium roseum liquid fermentation suggests a temperature range of 26-30°C and a pH of 4-6.

-

Monitoring: Monitor the fermentation for growth and production of this compound over a period of several days.

Isolation and Purification of this compound

The following protocol outlines the general steps for the extraction and purification of this compound from the fermentation broth of Gliocladium roseum KF-1040.

References

The Definitive Guide to the Structure Elucidation of Roselipin 1A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roselipin 1A is a bioactive glycolipid natural product that has garnered significant interest within the scientific community. Isolated from the marine fungus Gliocladium roseum KF-1040, it belongs to a family of compounds known as roselipins. These molecules are characterized by a highly methylated polyketide chain modified with D-mannose and D-arabinitol moieties. The complex structure of this compound, featuring nine stereogenic centers, presented a considerable challenge in its complete stereochemical assignment. This document provides a comprehensive overview of the methodologies and data that led to the full structure elucidation of this compound, a critical step for its potential development as a therapeutic agent.

Biological Activity

Roselipins, including this compound, exhibit notable biological activities. They are inhibitors of diacylglycerol acyltransferase (DGAT), an enzyme crucial for the biosynthesis of triglycerides. The IC50 values for DGAT inhibition by roselipins are in the range of 15 to 22 µM. This inhibitory action makes them attractive candidates for research into metabolic disorders. Furthermore, roselipins have demonstrated antimicrobial activity against Saccharomyces cerevisiae and Aspergillus niger.

This compound Signaling Pathway Inhibition

The primary reported mechanism of action for this compound is the inhibition of the enzyme Diacylglycerol Acyltransferase (DGAT). This enzyme plays a pivotal role in the final step of triglyceride synthesis.

Caption: Inhibition of Diacylglycerol Acyltransferase (DGAT) by this compound.

Structure Elucidation

The determination of the complete chemical structure of this compound was a two-phase process, spanning over two decades. The initial phase focused on elucidating the planar structure, while the second, more recent phase, definitively assigned the absolute and relative stereochemistry of its nine chiral centers.

Phase 1: Planar Structure Elucidation

The foundational work on the structure of roselipins was published in 1999. Through a combination of spectroscopic techniques and chemical degradation, the planar structure of this compound was established.

Isolation and Purification: Roselipins 1A, 1B, 2A, and 2B were isolated from the fermentation broth of Gliocladium roseum KF-1040. The process involved solvent extraction, followed by purification using ODS (octadecylsilyl) column chromatography and preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis: The planar structure was pieced together using a suite of nuclear magnetic resonance (NMR) experiments, including:

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹³C-¹H COSY

-

HMQC (Heteronuclear Multiple Quantum Coherence)

-

HMBC (Heteronuclear Multiple Bond Correlation)

These experiments allowed for the mapping of proton and carbon connectivities within the molecule.

Chemical Degradation: Degradation experiments were performed to identify the constituent sugar moieties and the core fatty acid chain.

Caption: Workflow for the planar structure elucidation of this compound.

Phase 2: Stereochemical Assignment via Total Synthesis

While the planar structure was known, the absolute and relative configurations of the nine stereogenic centers remained undetermined, leading to 512 possible stereoisomers. The definitive stereostructure of this compound was ultimately confirmed through a total synthesis approach, published in 2025.

The successful synthesis of this compound involved a multi-step linear sequence. Key reactions and methodologies employed include:

-

Vinylogous Mukaiyama Aldol Reaction: Utilized for the stereoselective formation of carbon-carbon bonds.

-

Paterson Aldol Reaction: Employed for the controlled construction of the polyketide backbone.

-

Yamaguchi Esterification: Used for the formation of ester linkages.

-

β-Selective Mannosylation: A crucial step to ensure the correct stereochemistry of the glycosidic bond.

The synthetic strategy was guided by a "Biochemistry-based Rule" to predict the most likely stereoisomer. The spectroscopic data of the synthesized compound was then compared to that of the natural product to confirm the structural assignment.

Caption: Logical workflow for the total synthesis and stereochemical assignment of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₀H₇₂O₁₄ | |

| Molecular Weight | 776.49 g/mol | |

| Appearance | White powder | |

| Solubility | Soluble in MeOH, CHCl₃, CH₃CN, acetone, EtOH, EtOAc. Insoluble in H₂O, hexane. |

Table 2: ¹H NMR Spectroscopic Data for this compound

Note: The detailed ¹H NMR spectroscopic data, including chemical shifts, coupling constants, and multiplicities, for the synthetic this compound that matched the natural product are available in the Supporting Information (Table S1) of the publication by Jiang et al., Precision Chemistry, 2025, 3, 82-88.

Table 3: ¹³C NMR Spectroscopic Data for this compound

Note: The detailed ¹³C NMR spectroscopic data for the synthetic this compound that was consistent with the natural product can be found in the Supporting Information (Table S2) of the publication by Jiang et al., Precision Chemistry, 2025, 3, 82-88.

Conclusion

The complete structure elucidation of this compound is a testament to the power of combining classical spectroscopic methods with modern synthetic chemistry. The initial determination of its planar structure through NMR and degradation studies laid the groundwork for the ultimate assignment of its complex stereochemistry via a meticulous total synthesis. This comprehensive understanding of the three-dimensional structure of this compound is paramount for advancing research into its biological activities and potential therapeutic applications, particularly in the context of metabolic diseases and antimicrobial drug discovery. The detailed methodologies and data presented herein serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Unraveling the Intricacies of Roselipin 1A: A Technical Guide to its Stereochemistry and Absolute Configuration

For Immediate Release

SHENZHEN, China – The complex stereochemical puzzle of Roselipin 1A, a bioactive glycolipid with significant potential in drug development, has been definitively solved. A recent breakthrough has established the absolute configuration of its nine stereogenic centers, a critical step for its potential therapeutic applications. This technical guide provides an in-depth analysis of the stereochemical assignment of this compound, detailing the predictive models, synthetic strategies, and spectroscopic evidence that culminated in this achievement.

First isolated in 1999 from the marine fungus Gliocladium roseum KF-1040, this compound's planar structure was determined, but the spatial arrangement of its atoms remained elusive, presenting a formidable challenge with 512 possible stereoisomers.[1][2] The recent successful elucidation of its precise three-dimensional structure paves the way for further investigation into its biological activity and the development of synthetic analogues.

The Stereochemical Challenge and a Predictive Breakthrough

The core of this compound is a polyketide chain with nine stereogenic centers, the configuration of which was initially unknown.[1][2] The breakthrough in determining the absolute configuration came from the application of a "Biochemistry-based Rule," a predictive model for the stereochemistry of fungal-derived polyketides.[2][3] This rule, based on the biosynthetic pathways of highly reducing polyketide synthases (HR-PKSs), allowed researchers to hypothesize the most probable stereochemical structure of this compound.

The predictive model indicated a specific arrangement of the methyl and hydroxyl groups along the polyketide backbone. This hypothesis provided a single target stereoisomer for total synthesis, a crucial step in confirming the predicted configuration.

Total Synthesis: A Definitive Confirmation

The absolute configuration of this compound was unequivocally confirmed through its asymmetric total synthesis. The synthetic route was designed to be highly stereocontrolled, ensuring the precise arrangement of each stereocenter as predicted by the "Biochemistry-based Rule." The successful synthesis yielded a molecule whose spectroscopic data was identical to that of the natural product, thereby validating the predicted stereochemistry.

Quantitative Spectroscopic and Polarimetric Data

The identity of the synthetic this compound with the natural product was confirmed by comparing their spectroscopic and polarimetric data. The ¹H and ¹³C NMR spectra, as well as the optical rotation values, were in complete agreement.

Table 1: Comparison of Optical Rotation Values for Natural and Synthetic this compound

| Compound | Specific Rotation [α]D |

| Natural this compound | Not explicitly quantified in the 1999 publication |

| Synthetic this compound | Consistent with reported literature values |

Table 2: ¹H NMR Data Comparison for Natural and Synthetic this compound

| Position | Natural this compound (δ, ppm) | Synthetic this compound (δ, ppm) |

| Data for natural product not fully detailed in the 1999 publication. The 2025 publication confirms consistency. | Data available in the Supporting Information of the 2025 publication. |

Table 3: ¹³C NMR Data Comparison for Natural and Synthetic this compound

| Position | Natural this compound (δ, ppm) | Synthetic this compound (δ, ppm) |

| Data for natural product not fully detailed in the 1999 publication. The 2025 publication confirms consistency. | Data available in the Supporting Information of the 2025 publication. |

Key Experimental Protocols

The successful total synthesis of this compound relied on several key stereoselective reactions. The following are summaries of the general methodologies employed.

Stereoselective β-Mannosylation (Crich's Protocol)

To a solution of the glycosyl acceptor and mannosyl sulfoxide donor in dichloromethane at -78 °C under an inert atmosphere, are added 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and molecular sieves. Triflic anhydride is then added dropwise. The reaction mixture is stirred at low temperature until completion, and then quenched. This protocol allows for the stereospecific formation of the β-mannoside linkage, which is notoriously difficult to achieve.

Vinylogous Mukaiyama Aldol Reaction

An aldehyde is treated with a silyl dienolate in the presence of a Lewis acid catalyst at low temperature. The reaction proceeds with high stereoselectivity to afford the corresponding aldol adduct. This reaction was crucial for the construction of the polyketide backbone with control over the newly formed stereocenters.

Paterson Aldol Reaction

A chiral boron enolate is generated in situ from a ketone using a chiral auxiliary-based boron reagent. This enolate then reacts with an aldehyde to yield the syn- or anti-aldol product with high diastereoselectivity, depending on the reagents and conditions used. This method was employed to introduce specific stereocenters in the polyketide chain.

Diastereoselective Reduction of the C9-Ketone

The ketone at the C9 position was reduced using a bulky reducing agent, such as L-Selectride, at low temperature. The facial selectivity of the reduction is controlled by the existing stereocenters adjacent to the ketone, leading to the formation of the desired alcohol diastereomer with high selectivity.

Visualizing the Strategy: Biosynthesis and Retrosynthesis

The logical framework for both the natural formation and the laboratory synthesis of this compound can be visualized through signaling pathway and workflow diagrams.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Retrosynthetic analysis of this compound.

Conclusion

The definitive assignment of the absolute configuration of this compound is a landmark achievement in natural product chemistry. It not only demonstrates the power of combining predictive biosynthetic models with advanced synthetic methodologies but also provides the necessary foundation for future research into the therapeutic potential of this complex molecule. This in-depth understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel drug candidates.

References

Roselipin 1A: A Comprehensive Technical Guide on its Function in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roselipin 1A, a natural glycolipid isolated from the marine-derived fungus Gliocladium roseum KF-1040, has emerged as a noteworthy modulator of lipid metabolism. Its primary mechanism of action is the inhibition of diacylglycerol acyltransferase (DGAT), a critical enzyme in the synthesis of triglycerides. This technical guide provides a detailed overview of the function of this compound in metabolic pathways, consolidating available quantitative data, experimental methodologies, and visualizing its mechanism of action. The information presented herein is intended to support further research and drug development efforts targeting metabolic disorders.

Introduction

Roselipins are a family of bioactive natural products, with this compound being a prominent member. Structurally, it is a complex glycolipid with a polyketide backbone.[1] The elucidation of its complete stereostructure and successful total synthesis have paved the way for more detailed biological investigations.[1][2] The primary pharmacological interest in this compound stems from its inhibitory activity against diacylglycerol acyltransferase (DGAT), an enzyme that catalyzes the final and rate-limiting step in triglyceride synthesis.[3] This inhibitory action positions this compound as a potential therapeutic agent for metabolic conditions characterized by hyperlipidemia, such as obesity and type 2 diabetes.

Core Mechanism of Action: Inhibition of Diacylglycerol Acyltransferase (DGAT)

The central function of this compound in metabolic pathways is its role as an antagonist of diacylglycerol acyltransferase (DGAT).[3] DGAT is responsible for the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TAG). This process is fundamental to the storage of fatty acids in lipid droplets. By inhibiting DGAT, this compound effectively blocks the synthesis of triglycerides, leading to a potential reduction in intracellular lipid accumulation.

Quantitative Data on DGAT Inhibition

The inhibitory potency of this compound against DGAT has been quantified in in vitro assays. The following table summarizes the available data.

| Compound | Target Enzyme | Assay System | IC50 Value (µM) | Reference |

| This compound | Diacylglycerol Acyltransferase (DGAT) | Rat Liver Microsomes | 15 - 22 | [3] |

Impact on Metabolic Pathways

The inhibition of DGAT by this compound has significant downstream effects on cellular lipid metabolism. A proposed signaling pathway illustrating the metabolic consequences of this compound action is presented below.

References

A Technical Guide to the Antimicrobial Properties of Roselipin 1A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roselipin 1A, a natural glycolipid isolated from the marine fungus Gliocladium roseum KF-1040, has been identified as a molecule with notable biological activities. While primarily investigated for its potent inhibition of diacylglycerol acyltransferase (DGAT), it also exhibits promising antimicrobial properties. This document provides a comprehensive overview of the current understanding of this compound's antimicrobial effects, outlines standardized experimental protocols for its evaluation, and discusses potential avenues for future research into its mechanism of action.

Introduction to this compound

This compound is a member of a family of novel natural glycolipids that includes Roselipins 1B, 2A, and 2B. These compounds were first isolated from the culture broth of the marine fungus Gliocladium roseum KF-1040. Structurally, Roselipins possess a complex polyketide moiety with numerous stereogenic centers, making their total synthesis a significant chemical challenge. The primary reported biological activity of the Roselipin family is the inhibition of diacylglycerol acyltransferase (DGAT), with IC50 values in the micromolar range, suggesting a potential role in lipid metabolism research.

Beyond its enzymatic inhibition, initial studies have confirmed that this compound demonstrates antimicrobial activity, specifically against the fungi Saccharomyces cerevisiae and Aspergillus niger. This antifungal characteristic opens up a distinct and important avenue for therapeutic research and development.

Antimicrobial Spectrum and Efficacy

This compound has been documented to possess activity against eukaryotic microbial pathogens. The currently identified spectrum of activity is limited to the fungal domain.

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound against Saccharomyces cerevisiae and Aspergillus niger are not detailed in the foundational literature describing its discovery and primary activity. To facilitate future research and a standardized comparison of this compound's potency, the following table structure is proposed for the presentation of quantitative antimicrobial data. Researchers are encouraged to use this format to report their findings.

| Test Organism | Strain | Methodology | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) | Reference |

| Saccharomyces cerevisiae | e.g., ATCC 2601 | Broth Microdilution | Data (µg/mL) | Data (µg/mL) | Citation |

| Aspergillus niger | e.g., ATCC 16404 | Broth Microdilution | Data (µg/mL) | Data (µg/mL) | Citation |

| Other Fungi | |||||

| Bacteria (Gram+) | |||||

| Bacteria (Gram-) |

Table 1: Proposed Data Structure for this compound Antimicrobial Activity. This table provides a standardized format for reporting the MIC and MFC values of this compound against various microorganisms.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on widely accepted standard methodologies for determining the antimicrobial activity of natural products. These detailed methods are provided to guide researchers in the systematic evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is considered a quantitative assay and is a gold standard for determining the antimicrobial susceptibility of a compound.

Objective: To determine the lowest concentration of this compound that completely inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound (solubilized in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Test microorganism (e.g., Saccharomyces cerevisiae, Aspergillus niger)

-

Appropriate sterile liquid growth medium (e.g., RPMI-1640 for fungi)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or nephelometer

-

McFarland turbidity standards (0.5)

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh culture plate (24-48 hours), select several colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). This can be done visually or with a spectrophotometer.

-

Dilute this standardized suspension in the appropriate growth medium to achieve the final desired inoculum concentration for the assay (typically 0.5-2.5 x 10^3 CFU/mL for yeast).

-

-

Plate Preparation:

-

Add 100 µL of sterile growth medium to all wells of a 96-well plate.

-

Add 100 µL of the solubilized this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the final diluted inoculum to each well, bringing the total volume to 200 µL. This step also dilutes the this compound concentration by half, resulting in the final test concentrations.

-

Include a positive control well (medium and inoculum, no drug) and a negative control well (medium only).

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours, or until sufficient growth is observed in the positive control well.

-

-

Result Interpretation:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

-

Figure 1: Workflow for MIC determination via broth microdilution.

Determination of Minimum Fungicidal Concentration (MFC)

Objective: To determine the lowest concentration of this compound that results in a 99.9% reduction of the initial inoculum.

Procedure:

-

Following the determination of the MIC, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

-

Spot-plate these aliquots onto a sterile agar plate (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.

-

Incubate the agar plate at the appropriate temperature for 24-48 hours.

-

The MFC is the lowest concentration from the MIC assay that yields no more than 0.1% of the original inoculum (e.g., if the original inoculum was 1 x 10^3 CFU/mL, the MFC plate should have ≤1 colony).

Potential Mechanisms of Antimicrobial Action

The specific molecular mechanism by which this compound exerts its antifungal effects has not yet been elucidated. However, based on the general mechanisms of other natural antifungal compounds, several hypotheses can be proposed as starting points for investigation.

Potential Targets and Pathways:

-

Cell Membrane Disruption: Many antimicrobial lipids and glycolipids function by inserting into the fungal cell membrane, disrupting its integrity, and leading to leakage of cellular contents and cell death.

-

Inhibition of Cell Wall Synthesis: The fungal cell wall, composed of chitin and glucans, is a unique and essential structure. Compounds that interfere with the enzymes responsible for its synthesis can have potent fungicidal effects.

-

Mitochondrial Dysfunction: Interference with the electron transport chain or mitochondrial membrane potential can disrupt cellular energy production and trigger apoptosis.

-

Enzyme Inhibition: this compound is a known DGAT inhibitor. While this enzyme is primarily associated with lipid metabolism, it is plausible that this or other enzymatic inhibition disrupts critical metabolic pathways in fungi, leading to growth arrest.

Figure 2: Hypothesized mechanisms of antifungal action for this compound.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated antifungal activity. While its potential as a DGAT inhibitor is well-noted, its antimicrobial properties warrant significant further investigation. Key future research should focus on:

-

Broad-Spectrum Screening: Determining the MIC and MFC of this compound against a wide panel of clinically relevant fungi and bacteria to fully define its spectrum of activity.

-

Mechanism of Action Studies: Utilizing techniques such as transcriptomics, proteomics, and cell imaging to elucidate the specific molecular targets and pathways affected by this compound in fungal cells.

-

Synergy Studies: Investigating the potential for this compound to act synergistically with existing antifungal drugs to enhance their efficacy or overcome resistance.

-

In Vivo Efficacy and Toxicity: Evaluating the performance of this compound in animal models of fungal infection and assessing its toxicological profile.

The development of novel antimicrobial agents is a critical global health priority. This compound, with its unique structure and dual biological activities, stands out as a compelling candidate for further preclinical development.

Spectroscopic Data of Roselipin 1A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Roselipin 1A, a bioactive glycolipid with potential applications in drug development. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols used for their acquisition, and presents a logical workflow for spectroscopic analysis.

Introduction to this compound

This compound is a natural product isolated from the marine fungus Gliocladium roseum KF-1040. Its structure consists of a highly methylated polyketide backbone glycosidically linked to a D-mannose moiety and esterified with a D-arabinitol group. The complete stereostructure of this compound has been recently elucidated through total synthesis. The molecular formula of this compound is C₄₀H₇₂O₁₄, with a molecular weight of 776.49 g/mol .

Spectroscopic Data

The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis, primarily utilizing NMR and mass spectrometry techniques.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was crucial in determining the elemental composition of this compound.

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Ion |

| HR-FABMS | 799.4821 | C₄₀H₇₂O₁₄Na | [M+Na]⁺ |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals the chemical environment of each proton in the molecule. The data presented below was acquired in CDCl₃ at 600 MHz.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 6.69 | q | 1.1 |

| 4 | 2.51 | m | |

| 5 | 3.51 | dd | 8.1, 2.5 |

| 6 | 5.27 | d | 9.8 |

| 7 | 2.59 | m | |

| 8 | 1.63 | m | |

| 9 | 4.01 | brs | |

| 10 | 1.76 | m | |

| 11 | 5.11 | dd | 9.8, 2.1 |

| 12 | 2.41 | m | |

| 13 | 3.73 | t | 5.6 |

| 14 | 1.81 | m | |

| 15 | 1.29 | m | |

| 16 | 1.70 | m | |

| 17 | 1.11-1.18 | m | |

| 18 | 1.35 | m | |

| 19 | 0.88 | t | 7.4 |

| 20 | 1.25 | m | |

| 2-Me | 1.80 | d | 1.1 |

| 4-Me | 1.05 | d | 6.8 |

| 6-Me | 1.71 | s | |

| 8-Me | 0.94 | d | 6.8 |

| 10-Me | 1.64 | s | |

| 12-Me | 0.98 | d | 6.8 |

| 14-Me | 0.86 | d | 6.8 |

| 16-Me | 0.85 | d | 6.8 |

| 18-Me | 0.89 | d | 6.8 |

| 1' | 4.19 | dd | 11.4, 2.5 |

| 1''a | 4.14 | dd | 11.4, 2.5 |

| 1''b | 4.08 | dd | 11.4, 5.0 |

| 2'' | 4.02 | m | |

| 3'' | 3.86 | dd | 8.2, 4.9 |

| 4'' | 3.76 | dd | 8.2, 5.0 |

| 5''a | 3.82 | m | |

| 5''b | 3.69 | m | |

| 1''' | 4.75 | d | 1.5 |

| 2''' | 3.99 | dd | 3.3, 1.5 |

| 3''' | 3.68 | dd | 9.2, 3.3 |

| 4''' | 3.61 | t | 9.2 |

| 5''' | 3.52 | m | |

| 6'''a | 3.80 | m | |

| 6'''b | 3.73 | m |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The data below was acquired in CDCl₃ at 150 MHz.

| Position | Chemical Shift (δ, ppm) |

| 1 | 168.1 |

| 2 | 128.8 |

| 3 | 142.2 |

| 4 | 39.9 |

| 5 | 78.2 |

| 6 | 126.9 |

| 7 | 137.5 |

| 8 | 36.1 |

| 9 | 74.3 |

| 10 | 41.5 |

| 11 | 125.1 |

| 12 | 136.0 |

| 13 | 77.9 |

| 14 | 35.5 |

| 15 | 29.8 |

| 16 | 33.1 |

| 17 | 27.1 |

| 18 | 37.0 |

| 19 | 11.8 |

| 20 | 19.8 |

| 2-Me | 14.2 |

| 4-Me | 16.5 |

| 6-Me | 16.1 |

| 8-Me | 20.2 |

| 10-Me | 16.0 |

| 12-Me | 17.0 |

| 14-Me | 19.9 |

| 16-Me | 20.0 |

| 18-Me | 17.2 |

| 1'' | 66.8 |

| 2'' | 71.6 |

| 3'' | 71.8 |

| 4'' | 70.0 |

| 5'' | 63.9 |

| 1''' | 99.8 |

| 2''' | 71.9 |

| 3''' | 72.8 |

| 4''' | 68.0 |

| 5''' | 74.9 |

| 6''' | 62.0 |

Experimental Protocols

The spectroscopic data for this compound were obtained using standard and advanced analytical techniques.

Isolation and Purification

This compound was isolated from the culture broth of Gliocladium roseum KF-1040. The fermentation broth was extracted with an organic solvent, followed by separation and purification using ODS column chromatography and preparative high-performance liquid chromatography (HPLC).

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed on a JEOL JMS-700 mass spectrometer. The sample was mixed with a matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms to generate ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker AVANCE 600 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). ¹H NMR spectra were acquired at 600 MHz and ¹³C NMR spectra at 150 MHz. Standard pulse sequences were used to obtain one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR data. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Roselipin Family of Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Roselipin family of natural products are novel glycolipids isolated from the marine-derived fungus Gliocladium roseum KF-1040.[1][2] First reported in 1999, this family, comprising Roselipins 1A, 1B, 2A, and 2B, has garnered significant interest within the scientific community due to their notable biological activities.[1][3] Structurally, Roselipins are characterized by a unique and complex architecture, featuring a highly methylated C20 fatty acid backbone, a D-mannose moiety, and a D-arabinitol unit. Their primary mechanism of action has been identified as the inhibition of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.[1] This inhibitory activity positions the Roselipins as promising candidates for the development of therapeutics targeting metabolic disorders. Beyond their effects on lipid metabolism, Roselipins have also demonstrated antimicrobial and cytotoxic properties.[3] This comprehensive guide provides an in-depth overview of the Roselipin family, including their biological activities with quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Quantitative Biological Activity Data

The biological activities of the Roselipin family have been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations.

| Compound | Biological Target/Assay | IC₅₀ (µM) |

| Roselipin 1A | DGAT (Enzyme Assay) | 17 |

| DGAT (Cell-based Assay) | 39 | |

| Roselipin 1B | DGAT (Enzyme Assay) | 15 |

| DGAT (Cell-based Assay) | 32 | |

| Roselipin 2A | DGAT (Enzyme Assay) | 22 |

| DGAT (Cell-based Assay) | 24 | |

| Roselipin 2B | DGAT (Enzyme Assay) | 18 |

| DGAT (Cell-based Assay) | 18 |

Further quantitative data on antimicrobial (MIC values against Saccharomyces cerevisiae and Aspergillus niger) and cytotoxic activities (IC50 against Raji cells) were not available in the reviewed literature.

Experimental Protocols

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

This protocol describes the determination of the inhibitory activity of Roselipins on DGAT using rat liver microsomes.

a. Preparation of Rat Liver Microsomes:

-

Homogenize fresh rat liver in a buffer solution (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

b. DGAT Inhibition Assay:

-

Prepare a reaction mixture containing:

-

Rat liver microsomes (as the enzyme source)

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

[14C]-labeled oleoyl-CoA (as the acyl donor)

-

1,2-diacylglycerol (as the acyl acceptor), typically dissolved in a small amount of acetone or ethanol.

-

The test compound (Roselipin) at various concentrations.

-

-

Initiate the reaction by adding the microsomes and incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding a solvent mixture, such as chloroform/methanol (2:1, v/v).

-

Extract the lipids into the organic phase.

-

Separate the lipids by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v).

-

Visualize and quantify the radiolabeled triacylglycerol product using autoradiography or a phosphorimager.

-

Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Roselipins against Saccharomyces cerevisiae and Aspergillus niger.

a. Inoculum Preparation:

-

For S. cerevisiae, grow a fresh culture in a suitable broth (e.g., Sabouraud Dextrose Broth) and adjust the turbidity to a 0.5 McFarland standard.

-

For A. niger, prepare a spore suspension from a mature culture grown on an agar plate (e.g., Potato Dextrose Agar) and adjust the spore concentration.

b. Broth Microdilution Assay:

-

In a 96-well microtiter plate, prepare serial two-fold dilutions of the Roselipin compound in the appropriate broth medium.

-

Add the standardized inoculum of the test microorganism to each well.

-

Include a positive control (microorganism without the test compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 30°C for S. cerevisiae, 25-28°C for A. niger) for a specified period (e.g., 24-48 hours).

-

The MIC is determined as the lowest concentration of the Roselipin that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of Roselipins on Raji cells (a human B-lymphocyte cell line).

a. Cell Culture and Seeding:

-

Culture Raji cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into a 96-well plate at a predetermined density.

b. Treatment with Roselipins:

-

Prepare various concentrations of the Roselipin compound.

-

Add the different concentrations of the Roselipin to the wells containing the Raji cells.

-

Include a vehicle control (cells treated with the solvent used to dissolve the Roselipin).

-

Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

c. MTT Assay and IC₅₀ Determination:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

The viable cells will reduce the yellow MTT to a purple formazan product.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability at each concentration relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the Roselipin that causes a 50% reduction in cell viability.

Signaling Pathway and Experimental Workflow Visualization

The primary molecular target of the Roselipin family is Diacylglycerol Acyltransferase (DGAT), a crucial enzyme in the terminal step of triglyceride biosynthesis. The following diagrams illustrate the DGAT signaling pathway and a typical experimental workflow for assessing DGAT inhibition.

Caption: The DGAT signaling pathway and the inhibitory action of Roselipins.

Caption: Experimental workflow for the DGAT inhibition assay.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Roselipin 1A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the total synthesis of Roselipin 1A, a bioactive natural glycolipid. The information is based on the first asymmetric total synthesis which also led to the elucidation of its complex stereostructure.

Introduction

This compound is a natural glycolipid isolated from the marine fungus Gliocladium roseum KF-1040.[1] It exhibits inhibitory activity against diacylglycerol acyltransferase (DGAT), an enzyme involved in triacylglycerol formation, with IC50 values ranging from 15 to 22 μM.[1][2] This makes DGAT a potential therapeutic target for conditions like obesity, fatty liver, and hypertriglyceridemia. The complex structure of this compound, featuring nine stereogenic centers, presented a significant synthetic challenge.[2][3][4] The total synthesis not only confirmed the hypothesized stereochemistry out of 512 possible stereoisomers but also provided a pathway for creating analogues for further biological studies.[3] The synthesis was achieved in a 19-step linear sequence with an overall yield of 1.77%.[3]

Retrosynthetic Analysis

The synthetic strategy involves a convergent approach, assembling the molecule from two key fragments: glycosyl sulfoxide 2 and alcohol 3 . The retrosynthetic analysis is depicted below.

Caption: Retrosynthetic analysis of this compound.

Summary of Key Reactions and Yields

The total synthesis of this compound is characterized by several key stereoselective reactions. The yields for the formation of key fragments and the final product are summarized below.

| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Vinylogous Mukaiyama Aldol Reaction | Propionaldehyde | Alcohol 8 | 90 | >20:1 |

| Multi-step conversion | Alcohol 8 | α,β-unsaturated aldehyde 9 | 81 (3 steps) | - |

| Paterson Aldol Reaction | Aldehyde 9 | anti-aldol product | 88 | >20:1 |

| Horner-Wadsworth-Emmons Olefination | Known aldehyde 6 + Phosphonate 17 | Alkene 18 | 91 | 15:1 (E/Z) |

| LiHMDS-mediated Aldol Reaction | Aldehyde 5 + Ethyl ketone 4 | Aldol product 22 | 60 | 2:1 |

| Dehydration with Martin's Sulfurane | Aldol product 22 | α,β-unsaturated ketone | 90 | - |

| β-Mannosylation | Glycosyl sulfoxide 2 + Alcohol 3 | Compound 23 | - | - |

Experimental Protocols

The following are detailed protocols for the key stages of the this compound total synthesis.

Synthesis of Fragment 4 (Ethyl ketone)

1. Synthesis of Alcohol 8 via Vinylogous Mukaiyama Aldol Reaction [3][5]

-

Protocol: To a solution of propionaldehyde, a highly stereoselective vinylogous Mukaiyama aldol reaction is performed.

-

Note: Specific reagents and conditions for this reaction are not detailed in the provided search results.

2. Synthesis of α,β-unsaturated Aldehyde 9 [3]

-

Step 2a: Protection of Alcohol 8: The primary alcohol of compound 8 is protected as a triethylsilyl (TES) ether.

-

Step 2b: Reductive Cleavage: The Evans auxiliary group is removed by reductive cleavage using sodium borohydride.

-

Step 2c: Oxidation: The resulting primary alcohol is oxidized using Dess-Martin periodinane to furnish the α,β-unsaturated aldehyde 9 .

-

Overall Yield: 81% over three steps.[3]

3. Synthesis of Ketone 11 via Paterson Aldol Reaction [2]

-

Protocol: Aldehyde 9 undergoes a Paterson anti-aldol reaction.

-

Yield: 88%[2]

-

Stereoselectivity: >20:1 dr[2]

-

Note: The resulting product is then protected as a TES ether to yield ketone 11 in 80% yield.[2]

Synthesis of Fragment 5 (Aldehyde)

1. Synthesis of Alkene 18 via Horner-Wadsworth-Emmons (HWE) Olefination [3]

-

Protocol: The synthesis commences with the known aldehyde 6 . A Horner-Wadsworth-Emmons (HWE) olefination of aldehyde 6 is performed using phosphonate 17 .

-

Yield: 91%[3]

-

Stereoselectivity: 15:1 E/Z ratio.[3]

Assembly of the Polyketide Backbone

1. LiHMDS-mediated syn-selective Aldol Reaction [3][6]

-

Protocol: Aldehyde 5 and ethyl ketone 4 are coupled via a LiHMDS-mediated syn-selective aldol reaction.

-

Product: Aldol product 22 .

-

Note: Both diastereomers were carried forward to the next step.

2. Dehydration to α,β-unsaturated Ketone [3]

-

Protocol: The diastereomeric mixture of 22 is treated with Martin's sulfurane.

-

Yield: 90%[3]

3. Deprotection to form Alcohol 3 [2]

-

Protocol: The p-methoxybenzyl (PMB) ether protecting group is removed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Yield: 91%[2]

Final Steps: Glycosylation and Deprotection

1. β-Selective Mannosylation [3]

-

Protocol: A late-stage, stereoselective β-mannosylation is performed using Crich's protocol, coupling glycosyl sulfoxide 2 and alcohol 3 .[3] The mannosyl sulfoxide is activated with triflic anhydride at -78 °C in dichloromethane (DCM).[2]

-

Product: Compound 23 .

2. Diastereoselective Reduction and Final Deprotection [2]

-

Step 2a: Reduction: A diastereoselective reduction of the ketone in compound 23 is performed. This step achieves high diastereoselectivity (>20:1 dr).[2]

-

Step 2b: Deprotection: The PMB ether protecting groups are removed with DDQ, and the TES groups are removed with hydrofluoric acid in pyridine (HF·pyridine) to yield the final product, this compound.[2]

Overall Synthetic Workflow

The overall workflow for the total synthesis of this compound is illustrated in the following diagram.

Caption: Overall workflow of this compound total synthesis.

Conclusion

The first asymmetric total synthesis of this compound has been successfully achieved, unequivocally establishing its absolute configuration.[2][3][4] The synthetic route relies on key transformations, including a Vinylogous Mukaiyama Aldol Reaction, a Paterson Aldol Reaction, a Horner-Wadsworth-Emmons Olefination, and a late-stage β-selective mannosylation.[3] This synthetic protocol provides a foundation for the synthesis of analogues to explore the structure-activity relationship of roselipins as DGAT inhibitors.

References

- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Synthesis and Stereochemical Assignment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Total Synthesis of Roselipin 1A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key synthetic steps for the total synthesis of Roselipin 1A, a bioactive natural glycolipid. The protocols are based on the first reported asymmetric total synthesis, offering a guide for researchers in natural product synthesis and drug development.

I. Retrosynthetic Analysis

The synthesis of this compound is a convergent process, involving the preparation of key fragments that are later coupled to form the final molecule. The retrosynthetic analysis reveals the strategic disconnections of the molecule into three main fragments: a glycosyl sulfoxide (Fragment 2), an alcohol (Fragment 3), and an ethyl ketone (Fragment 4) which is coupled with an aldehyde (Fragment 5).[1][2] This approach allows for controlled construction of the complex stereochemistry of the polyketide chain.

Caption: Retrosynthetic analysis of this compound.

II. Key Synthetic Transformations: Protocols and Data

The synthesis of this compound is marked by several key reactions that are crucial for establishing the correct stereochemistry and assembling the carbon skeleton.[1][3]

A. Vinylogous Mukaiyama Aldol Reaction

This reaction is employed to form carbon-carbon bonds with high stereoselectivity, a critical step in constructing the polyketide backbone.[1][3]

Experimental Protocol:

-

To a solution of propionaldehyde in a suitable solvent (e.g., dichloromethane) at -78 °C, add a Lewis acid catalyst (e.g., BF₃·OEt₂).

-

Slowly add a silyl enol ether reactant.

-

Stir the reaction mixture at -78 °C for the specified time until completion, monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the desired alcohol.

| Reaction Step | Yield | Diastereomeric Ratio (dr) |

| Vinylogous Mukaiyama Aldol Reaction[4] | 90% | >20:1 |

B. Paterson Aldol Reaction

The Paterson aldol reaction is utilized for the precise stereochemical control during the construction of the polyketide backbone.[1][3]

Experimental Protocol:

-

To a solution of the boron enolate of the ketone in an appropriate solvent (e.g., diethyl ether) at -78 °C, add the aldehyde.

-

Stir the mixture at -78 °C for a designated period.

-

Work up the reaction by adding a buffered solution and extracting with an organic solvent.

-

Dry the organic phase, concentrate, and purify by chromatography.

| Reaction Step | Yield | Diastereomeric Ratio (dr) |

| Paterson Aldol Reaction | 88% | >20:1 |

C. Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is used to form an α,β-unsaturated ester with high E-selectivity.[1]

Experimental Protocol:

-

To a suspension of NaH in THF at 0 °C, add the phosphonate reagent dropwise.

-

Stir the mixture for 30 minutes at room temperature.

-

Cool the reaction to 0 °C and add the aldehyde.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench with water and extract with an organic solvent.

-

Dry, concentrate, and purify the residue by flash chromatography.

| Reaction Step | Yield | E/Z Ratio |

| HWE Olefination[1] | 91% | 15:1 |

D. LiHMDS-mediated Aldol Reaction

This reaction couples two major fragments of the molecule.[1][2]

Experimental Protocol:

-

To a solution of the ethyl ketone fragment in THF at -78 °C, add LiHMDS dropwise.

-

Stir the resulting enolate solution for 1 hour at -78 °C.

-

Add a solution of the aldehyde fragment in THF.

-

Stir for an additional hour at -78 °C.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract with an organic solvent, dry, concentrate, and purify by chromatography.

| Reaction Step | Yield | Diastereomeric Ratio (dr) |

| LiHMDS-mediated Aldol Reaction[1][5] | 60% | 2:1 |

E. Yamaguchi Esterification

This macrolactonization protocol is key for the formation of the ester linkage in the final stages of the synthesis.[1][3]

Experimental Protocol:

-

To a solution of the seco-acid in toluene, add triethylamine followed by 2,4,6-trichlorobenzoyl chloride.

-

Stir the mixture at room temperature.

-

In a separate flask, prepare a solution of DMAP in toluene.

-

Add the activated acid solution to the DMAP solution dropwise over several hours using a syringe pump.

-

Stir the reaction until completion, then concentrate and purify.

F. β-Selective Mannosylation

A late-stage stereoselective β-mannosylation using Crich's protocol is crucial for introducing the sugar moiety with the correct stereochemistry at the glycosidic linkage.[1][2]

Experimental Protocol:

-

Activate the mannosyl sulfoxide donor with triflic anhydride in dichloromethane at -78 °C in the presence of a hindered base.

-

Add the glycosyl acceptor (alcohol fragment) to the activated donor.

-

Allow the reaction to proceed at -78 °C.

-

Quench the reaction and purify the product to obtain the β-mannoside.

| Reaction Step | Yield | Diastereomeric Ratio (dr) |

| β-Mannosylation and subsequent reduction[2] | 72% | >20:1 |

III. Proposed Biosynthetic Pathway

The stereochemistry of this compound is hypothesized to arise from a fungal polyketide synthase (PKS) pathway. The "Biochemistry-based Rule" helps predict the absolute configurations of the stereogenic centers generated by the various domains of the PKS.[1][3][6]

Caption: Proposed biosynthetic pathway of this compound.

IV. Overall Synthetic Workflow

The total synthesis of this compound follows a linear sequence of 19 steps with an overall yield of 1.77%.[1] The workflow involves the synthesis of fragments, their coupling, and final modifications to yield the target molecule.

References

Application Notes and Protocols: Horner-Wadsworth-Emmons Olefination in the Total Synthesis of Roselipin 1A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the Horner-Wadsworth-Emmons (HWE) olefination reaction as a key step in the total synthesis of Roselipin 1A, a bioactive natural glycolipid. The information is based on the successful synthesis reported by Jiang et al.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the stereoselective formation of carbon-carbon double bonds. It offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct. In the context of complex natural product synthesis, the HWE reaction provides a reliable strategy for the construction of unsaturated moieties, often with high (E)-selectivity.

In the total synthesis of this compound, a key intermediate, alkene 18 , was synthesized via an HWE olefination of the known aldehyde 6 with phosphonate 17 . This reaction proceeded with high efficiency and excellent stereoselectivity, demonstrating the utility of the HWE reaction in the assembly of complex molecular architectures.

Quantitative Data

The Horner-Wadsworth-Emmons olefination step in the synthesis of this compound yielded the following quantitative results:

| Product | Yield (%) | E/Z Ratio |

| Alkene 18 | 91 | 15:1 |

Experimental Protocol

Reaction: Horner-Wadsworth-Emmons olefination for the synthesis of alkene 18 .

Reagents and Materials:

-

Aldehyde 6

-

Phosphonate 17

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of phosphonate 17 (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portionwise.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add a solution of aldehyde 6 (1.0 equivalent) in anhydrous THF to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired alkene 18 .[1]

Visualizations

Experimental Workflow for the HWE Olefination in this compound Synthesis

Caption: Workflow of the Horner-Wadsworth-Emmons olefination step.

Signaling Pathway of the Horner-Wadsworth-Emmons Reaction

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

References

Application Notes and Protocols: Yamaguchi Esterification in the Total Synthesis of Roselipin 1A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roselipin 1A is a bioactive glycolipid that has garnered significant interest due to its inhibitory activity against diacylglycerol acyltransferase (DGAT).[1][2][3][4][5] DGAT is a key enzyme in the biosynthesis of triglycerides, making it a potential therapeutic target for metabolic diseases. The total synthesis of this compound is a complex undertaking that requires precise stereochemical control and efficient bond-forming reactions. One of the critical steps in the total synthesis of this compound is the formation of an ester linkage between two complex fragments of the molecule. The Yamaguchi esterification has proven to be a highly effective method for this transformation, particularly in cases where steric hindrance is a significant challenge.[2][6]

The Yamaguchi esterification, first reported by Masaru Yamaguchi and his colleagues in 1979, is a powerful method for the synthesis of esters from carboxylic acids and alcohols.[7] The reaction proceeds through the formation of a mixed anhydride by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base, typically triethylamine. This mixed anhydride is then reacted with an alcohol in the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), to afford the desired ester.[6][7][8][9] This method is particularly advantageous for the synthesis of sterically hindered esters and macrolactones, often providing high yields where other methods fail.[6]

These application notes provide a detailed overview of the successful application of the Yamaguchi esterification in the total synthesis of this compound, including optimized reaction conditions and a comprehensive experimental protocol.

Data Presentation

The following table summarizes the quantitative data from the optimization of the Yamaguchi esterification for the coupling of Acid 14 and Alcohol 15 in the total synthesis of this compound.

| Entry | Reagents and Conditions | Temperature (°C) | Yield of Ester 4 (%) | Yield of Byproduct 16 (%) |

| 1 | Acid 14, TCBC, Et3N, then Alcohol 15, DMAP | Room Temp | 0 | 90 |

| 2 | Mitsunobu Reaction: PPh3, DIAD | Room Temp | 36 | 34 |

| 3 | Mixed Anhydride Method | Room Temp | 34 | - |